2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 2,5-dichlorophenylsulfonyl group and linked via an ether bond to a pyridine ring at the 3-position. The sulfonyl group imparts strong electron-withdrawing properties, influencing the compound's conformational stability and reactivity.
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-11-4-5-13(17)14(9-11)23(20,21)19-8-6-12(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,12H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYOIFMZJYVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be relevant.
Biological Activity
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a dichlorophenylsulfonyl group, which are critical for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H13Cl2N3O3S |
| Molecular Weight | 348.22 g/mol |
| CAS Number | 2034299-86-8 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenylsulfonyl group enhances the compound's binding affinity, allowing it to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluating various pyridine derivatives found that certain modifications led to enhanced cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the sulfonyl group is crucial for this activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammation .
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition could be beneficial in developing therapies for diseases characterized by aberrant kinase activity .
Case Studies
- Study on Anticancer Activity : A recent investigation assessed the effectiveness of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
- Anti-inflammatory Research : In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups .
Chemical Reactions Analysis
BCl₃-Mediated Ether Bond Functionalization
The ether linkage between the pyrrolidine and pyridine rings undergoes nucleophilic substitution under BCl₃-mediated conditions. This reaction enables the introduction of amines, thiols, or alcohols at the C3 position of pyrrolidine (Table 1).
Table 1: BCl₃-Mediated Reactions of the Ether Linkage
Mechanism :
-
BCl₃ coordinates with the ether oxygen, polarizing the C–O bond.
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Nucleophilic attack by amines/thiols displaces the pyridine-oxygen group.
-
The reaction proceeds via an aza-directed intermediate, confirmed by mass spectrometry .
Sulfonyl Group Reactivity
The 2,5-dichlorophenylsulfonyl group exhibits electrophilic substitution and migration under specific conditions (Table 2).
Table 2: Sulfonyl Group Reactions
Key Findings :
-
AlCl₃ induces sulfonyl migration to adjacent positions on the phenyl ring, forming regioisomers .
-
Reduction of the sulfonamide to a thioether is feasible but requires optimized stoichiometry .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes alkylation and oxidation, influenced by steric and electronic factors (Table 3).
Table 3: Pyrrolidine Ring Reactions
Stereochemical Note :
-
Alkylation at the pyrrolidine nitrogen favors the S-isomer due to steric hindrance from the sulfonyl group .
Pyridine Ring Functionalization
The pyridine moiety participates in electrophilic substitution, albeit with limited reactivity due to electron withdrawal from the ether oxygen (Table 4).
Table 4: Pyridine Ring Reactions
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridine derivative | 55% | |
| Halogenation | Cl₂, FeCl₃, DCM | 3-Chloro-pyridine analog | 48% |
Regioselectivity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key structural analogs include:
a) 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- Substituents : A 2,5-dichloropyridin-3-yl group attached to a propargyl alcohol moiety.
- Comparison : Unlike the target compound, this analog lacks the pyrrolidine-sulfonyl scaffold. The dichloro substitution on pyridine (vs. phenyl in the target) reduces steric bulk but may alter electronic interactions. Propargyl alcohol introduces a reactive alkyne group, which contrasts with the target’s ether linkage .
b) 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
- Substituents : A pyrrolidine ring with a silyl-protected hydroxymethyl group and an iodopyridine.
- Comparison : The tert-butyldimethylsilyl (TBS) group enhances lipophilicity compared to the target’s sulfonyl group. The iodine atom in pyridine may facilitate further functionalization, whereas the target’s pyridine is unsubstituted .
c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Substituents : A sulfanyl (S-) linkage to a chlorophenyl group and a pyrazole-carbaldehyde core.
- The trifluoromethyl and carbaldehyde groups introduce distinct reactivity compared to the target’s pyridine-pyrrolidine system .
Physicochemical and Pharmacokinetic Properties
The following table summarizes key differences:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
